5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid
Overview
Description
5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid is an organic compound belonging to the class of m-phthalic acid and derivatives. It is characterized by a benzene ring substituted with three bromine atoms, an amino group, and two carboxylic acid groups.
Mechanism of Action
Target of Action
The primary target of 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known that the compound interacts with its target, trypsin-1, through hydrogen bonds . The presence of three bromine atoms and functional groups in the compound facilitates this interaction .
Biochemical Pathways
It is known that the compound can interact with proteins via hydrogen bonds, which could potentially influence various biochemical pathways .
Result of Action
Given its interaction with trypsin-1, it may influence protein digestion and other biological processes where trypsin-1 is involved .
Action Environment
It is known that the compound’s interaction with proteins via hydrogen bonds could potentially be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid typically involves the bromination of 5-aminoisophthalic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 5-aminoisophthalic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a temperature of around 50-60°C.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The purification steps may include additional techniques such as distillation and filtration to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of a catalyst like sulfuric acid.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Esterification: Formation of ester derivatives.
Scientific Research Applications
5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,4,6-triiodoisophthalic acid: Similar structure but with iodine atoms instead of bromine.
5-aminoisophthalic acid: Lacks the bromine atoms, making it less reactive.
2,4,6-tribromobenzoic acid: Similar bromination pattern but lacks the amino group.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound .
Properties
IUPAC Name |
5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKQFJKPOZCZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224892 | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35453-30-6 | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35453-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromo-5-amino-isophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-amino-2,4,6-tribromoisophthalic acid particularly useful in crystallography?
A: This compound possesses three bromine atoms arranged in an equilateral triangle configuration within its structure . This "bromine triangle" is easily identifiable in X-ray diffraction patterns and serves as a heavy atom marker for phasing during protein structure determination using Multiple-wavelength Anomalous Dispersion (MAD) phasing .
Q2: How does 5-amino-2,4,6-tribromoisophthalic acid interact with proteins during crystallography?
A: The compound contains amino and carboxyl functional groups, in addition to the bromine atoms. These groups facilitate interactions with proteins through hydrogen bonding and electrostatic interactions . This enables its incorporation into protein crystals either through co-crystallization or soaking techniques, aiding in the structure determination process .
Q3: Beyond crystallography, what are the other applications of 5-amino-2,4,6-tribromoisophthalic acid?
A: The compound serves as a versatile building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . It acts as a multidentate ligand, coordinating with various metal ions like Cd(II), Pb(II), Co(II), and Zn(II) through its carboxylate groups . These resulting materials exhibit interesting structural motifs and potential applications in areas like gas adsorption, catalysis, and sensing.
Q4: What are the structural features of 5-amino-2,4,6-tribromoisophthalic acid?
A: The molecular formula of 5-amino-2,4,6-tribromoisophthalic acid is C8H4Br3NO4 . It possesses a planar aromatic ring structure with two carboxyl groups, an amino group, and three bromine substituents. These functional groups enable it to engage in various intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, influencing the crystal packing and supramolecular architectures in the formed complexes.
Q5: How do cosolvents affect the structural diversity of coordination polymers formed with 5-amino-2,4,6-tribromoisophthalic acid?
A: Studies have shown that the use of different cosolvents, such as N,N-dimethylacetamide (DMA), methanol (CH3OH), or N,N-dimethylformamide (DMF), during synthesis can significantly influence the structural assembly of lead(II) coordination polymers with H2ATBIP . These cosolvents can act as coordinating ligands, affecting the coordination geometry around the metal center and leading to distinct crystal structures and potentially different material properties.
Q6: What are the fluorescence properties of materials incorporating 5-amino-2,4,6-tribromoisophthalic acid?
A: Both coordination polymers and metal-organic frameworks constructed with H2ATBIP have demonstrated interesting solid-state fluorescence properties . The fluorescence emission can be attributed to ligand-centered transitions or metal-to-ligand charge transfer (MLCT) processes, depending on the incorporated metal ion and the overall framework structure. These luminescent materials hold potential applications as chemical sensors or in optoelectronic devices.
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